4-Chloro-2-iodoanisole

Organic Synthesis Electrophilic Aromatic Substitution Iodination

4-Chloro-2-iodoanisole is the definitive building block for syntheses demanding orthogonal reactivity. Its unique juxtaposition of a methoxy-activated iodine at C-2 and a robust chlorine at C-4 creates a defined reactivity gradient: the labile aryl iodide enables efficient chemoselective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) in the first step, while the 4-chloro substituent remains intact for a subsequent distinct coupling or functionalization. This controlled sequential diversification is unattainable with simpler mono-halogenated analogs such as 4-chloroanisole or 2-iodoanisole. Sourced via a high-yielding 89% direct iodination route, this dihalogenated scaffold is the strategic choice for constructing unsymmetrical, highly substituted aromatic frameworks in pharmaceutical, agrochemical, and materials science research.

Molecular Formula C7H6ClIO
Molecular Weight 268.48 g/mol
CAS No. 52807-27-9
Cat. No. B1363977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodoanisole
CAS52807-27-9
Molecular FormulaC7H6ClIO
Molecular Weight268.48 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyCXXXAGIYCFOGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-iodoanisole (CAS 52807-27-9) for Selective Cross-Coupling and Aryl Functionalization: Procurement-Relevant Identity and Core Properties


4-Chloro-2-iodoanisole (CAS 52807-27-9) is a halogenated anisole derivative characterized by the simultaneous presence of a chloro substituent at the 4-position and an iodo substituent at the 2-position on a methoxybenzene scaffold . Its molecular formula is C₇H₆ClIO with a molecular weight of 268.48 g/mol, and it is typically supplied as a crystalline solid with a melting point range of approximately 45-49°C [1]. The compound exhibits a calculated LogP of 2.95-3.51, indicating moderate lipophilicity, and a low polar surface area (PSA) of 9.23 Ų, which can influence its handling and solubility in organic media such as methanol . This dual-halogen architecture establishes it as a versatile building block for sequential or chemoselective transformations, particularly in palladium-catalyzed cross-coupling methodologies, and distinguishes it from simpler mono-halogenated anisole analogs .

Why Generic Halogenated Anisoles Cannot Replace 4-Chloro-2-iodoanisole in Orthogonal and Chemoselective Synthetic Sequences


Substituting 4-Chloro-2-iodoanisole with a simpler analog such as 4-chloroanisole, 2-iodoanisole, or 4-bromo-2-iodoanisole fundamentally alters the synthetic pathway due to profound differences in electrophilic and cross-coupling reactivity governed by the identity and position of the halogen atoms . While 4-chloroanisole lacks the highly reactive iodine handle necessary for efficient oxidative addition in mild cross-coupling reactions [1], 2-iodoanisole forfeits the 4-chloro substituent that can serve as a latent site for subsequent functionalization or modulate electronic properties . Furthermore, bromine-for-chlorine substitution, as in 4-bromo-2-iodoanisole, changes the leaving group ability and electronic landscape, which can impact regioselectivity in electrophilic aromatic substitutions [2]. The unique juxtaposition of a strongly activating methoxy group ortho to a labile iodine and para to a more robust chlorine creates a defined reactivity gradient that is essential for achieving predictable, high-yielding sequential transformations, a capability that is lost when a generic, single-halogen, or differently halogenated alternative is employed.

Quantitative Differentiation of 4-Chloro-2-iodoanisole: Head-to-Head and Class-Level Comparative Data for Informed Procurement


Synthetic Yield Advantage for Direct Iodination of 4-Chloroanisole Compared to Alternative Routes

The direct preparation of 4-Chloro-2-iodoanisole from 4-chloroanisole using a specific electrophilic iodination method achieves a high yield, offering a more efficient synthetic route compared to alternative methods for analogous dihalogenated anisoles . This efficiency translates to potential cost and time savings in procurement and process development relative to sourcing or synthesizing related building blocks like 4-bromo-2-iodoanisole .

Organic Synthesis Electrophilic Aromatic Substitution Iodination

Class-Defined Reactivity Profile for Orthogonal Cross-Coupling: Iodide vs. Chloride Leaving Groups

The presence of both an aryl iodide and an aryl chloride on the same scaffold enables sequential cross-coupling reactions based on the well-established class-level reactivity difference between these leaving groups [1]. Under optimized conditions, aryl iodides can achieve coupling efficiencies comparable to aryl chlorides and bromides, but their inherently higher reactivity allows for selective activation under milder conditions [1]. This contrasts with mono-halogenated analogs like 4-chloroanisole, which lack a secondary reactive site, or 2-iodoanisole, which forfeits the 4-chloro handle for subsequent functionalization .

Cross-Coupling Catalysis Chemoselectivity

Electrophilic Aromatic Substitution Directivity: Quantified Impact of Halogen Substitution on Ipso Reactivity

The nature of the halogen substituent in the para-position of a haloanisole significantly influences the rate of electrophilic attack directly at that position (ipso substitution), as quantified by ipso partial rate factors [1]. This class-level data provides a quantitative basis for understanding how the chloro substituent in 4-Chloro-2-iodoanisole modulates the electronic environment differently than a bromo or iodo group, impacting regioselectivity in reactions like nitration [1].

Electrophilic Aromatic Substitution Regioselectivity Ipso Attack

Comparative Physicochemical Property Profile for Orthogonal Synthetic Design

The specific combination of chloro and iodo substituents on the anisole core confers a unique physicochemical profile to 4-Chloro-2-iodoanisole, which differs from its mono-halogenated and other dihalogenated analogs . This profile, including its lipophilicity (LogP) and melting point, can influence its handling, solubility, and behavior in reaction media, making it a distinct entity for procurement decisions where these practical parameters are critical .

Physicochemical Properties LogP Solubility

Defined Application Scenarios for 4-Chloro-2-iodoanisole in Scientific and Industrial Research Based on Quantified Differentiation


Chemoselective Sequential Cross-Coupling for Complex Molecule Construction

This compound is ideally suited as a key building block in multi-step syntheses where orthogonal reactivity is required . The established class-level reactivity difference between aryl iodides and aryl chlorides allows for a first chemoselective cross-coupling at the more reactive 2-iodo position (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig reactions) while leaving the 4-chloro substituent intact for a subsequent, distinct cross-coupling event or other functionalization . This capability is not available with simpler analogs like 4-chloroanisole or 2-iodoanisole, making 4-Chloro-2-iodoanisole the preferred starting material for constructing unsymmetrical, highly substituted aromatic frameworks .

Synthesis of Pharmaceutical Intermediates Requiring Specific Halogenation Patterns

In the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammation, the precise arrangement of halogen atoms can critically impact biological activity . 4-Chloro-2-iodoanisole serves as a crucial intermediate for introducing the 4-chloro-2-substituted anisole motif into drug candidates . The high-yielding direct iodination method (89%) from 4-chloroanisole offers a reliable and efficient synthetic entry point to this valuable scaffold, making its procurement attractive for medicinal chemistry programs developing halogenated aromatic pharmacophores .

Building Block for Materials Science and Agrochemical Research

Beyond pharmaceuticals, this dihalogenated anisole is a versatile building block for creating functional materials and agrochemical intermediates that rely on the unique electronic and steric properties imparted by the 4-chloro-2-iodo substitution pattern . The distinct reactivity profile of the iodine and chlorine atoms enables the controlled introduction of diverse functional groups at defined positions on the aromatic ring, facilitating the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in both material and life science research .

Technical Documentation Hub

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